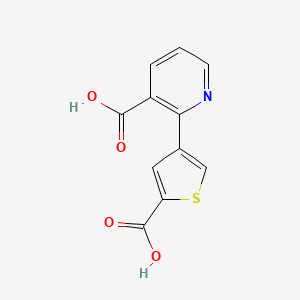
MFCD18317669
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18317669 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of MFCD18317669 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of lactones, which react with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
MFCD18317669 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium reagents, which facilitate reductive alkylation, and catalysts such as copper (II) acetylacetonate or iron (III) acetylacetonate . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include acetylene derivatives and other functionalized compounds.
Scientific Research Applications
MFCD18317669 has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing complex molecules and studying reaction mechanisms In biology, it is employed in the development of new drugs and therapeutic agentsIn industry, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18317669 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function, which can lead to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD18317669 can be compared with other similar compounds based on its chemical structure and reactivity. Similar compounds include those with analogous functional groups and reactivity patterns, such as other acetylene derivatives and gem-dichloro-olefin derivatives . The uniqueness of this compound lies in its specific chemical behavior and the range of applications it supports, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
2-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)7-2-1-3-12-9(7)6-4-8(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIUYGYUPAJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687677 |
Source


|
| Record name | 2-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-86-8 |
Source


|
| Record name | 2-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














